molecular formula C9H9NO5S B14330212 4-(Acetylsulfamoyl)benzoic acid CAS No. 103324-91-0

4-(Acetylsulfamoyl)benzoic acid

Cat. No.: B14330212
CAS No.: 103324-91-0
M. Wt: 243.24 g/mol
InChI Key: NOXDXNVBXKYPNV-UHFFFAOYSA-N
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Description

4-(Acetylsulfamoyl)benzoic acid is an organic compound that features a benzene ring substituted with an acetylsulfamoyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetylsulfamoyl)benzoic acid typically involves the acetylation of sulfamoylbenzoic acid. One common method includes the reaction of sulfamoylbenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Acetylsulfamoyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the acetylsulfamoyl group to simpler amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-(Acetylsulfamoyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Acetylsulfamoyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetylsulfamoyl group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Benzoic Acid: A simpler aromatic carboxylic acid with similar structural features but lacking the acetylsulfamoyl group.

    Sulfanilamide: Contains a sulfonamide group similar to the sulfamoyl group in 4-(Acetylsulfamoyl)benzoic acid.

    Acetylsalicylic Acid (Aspirin): Shares the acetyl group but differs in its overall structure and pharmacological properties.

Uniqueness: this compound is unique due to the presence of both acetyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

CAS No.

103324-91-0

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

4-(acetylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-4-2-7(3-5-8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13)

InChI Key

NOXDXNVBXKYPNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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